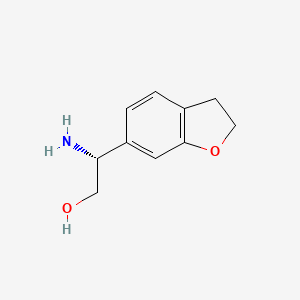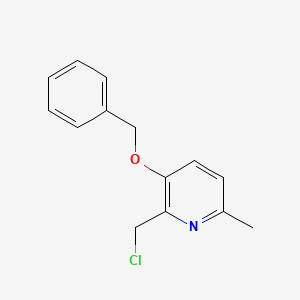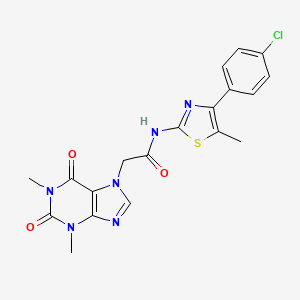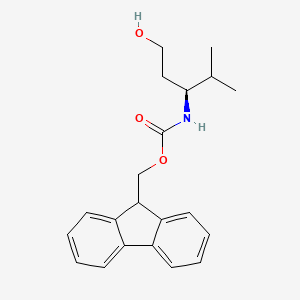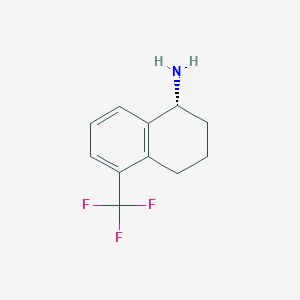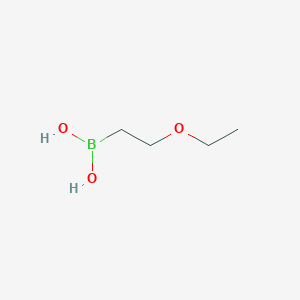
(2-Ethoxyethyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 2-ethoxyethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Ethoxyethyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of 2-ethoxyethylmagnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound .
Industrial Production Methods: Industrial production of boronic acids typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethoxyethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Aplicaciones Científicas De Investigación
(2-Ethoxyethyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of (2-Ethoxyethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid moiety interacts with molecular targets through the formation of cyclic boronate esters, which can modulate biological pathways and enhance the compound’s efficacy .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (2-Ethoxyethyl)boronic acid is unique due to its 2-ethoxyethyl group, which imparts distinct solubility and reactivity characteristics compared to other boronic acids. For example, phenylboronic acid is more hydrophobic, while this compound offers better solubility in polar solvents. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propiedades
Fórmula molecular |
C4H11BO3 |
|---|---|
Peso molecular |
117.94 g/mol |
Nombre IUPAC |
2-ethoxyethylboronic acid |
InChI |
InChI=1S/C4H11BO3/c1-2-8-4-3-5(6)7/h6-7H,2-4H2,1H3 |
Clave InChI |
ZKXFGQBKKKNIND-UHFFFAOYSA-N |
SMILES canónico |
B(CCOCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
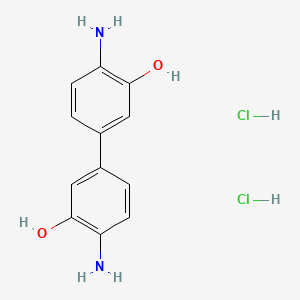
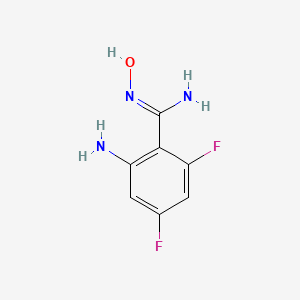
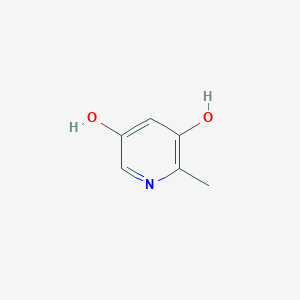
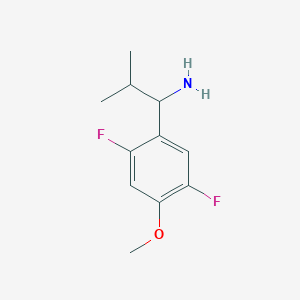
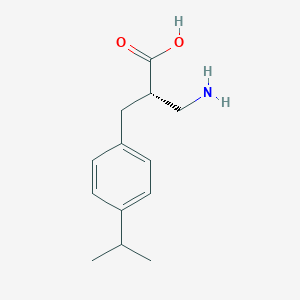
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)

